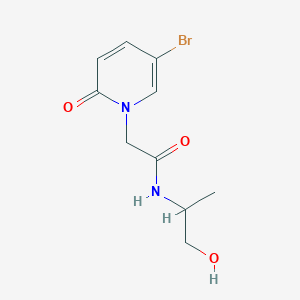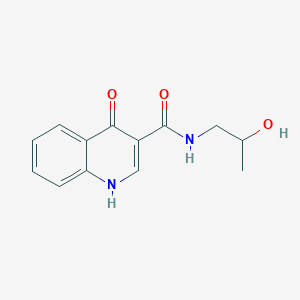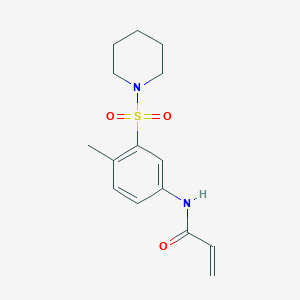
4-bromo-N-(1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neuroprotective Effects: this compound has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurological disorders.
3. Anti-inflammatory Properties: This compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(1H-pyrazol-4-yl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Purity: The synthesis method of this compound produces a high-purity product, which is essential for scientific research.
2. Versatility: This compound has been used in various scientific research applications, making it a versatile tool for researchers.
Limitations:
1. Limited Solubility: this compound has limited solubility in water, which can make it challenging to work with in certain experiments.
2. Cost: The synthesis of this compound can be costly, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, including:
1. Development of Novel Derivatives: Researchers can explore the synthesis of novel derivatives of this compound to investigate their potential applications in scientific research.
2. Mechanistic Studies: Further mechanistic studies can be conducted to investigate the precise molecular mechanisms of action of this compound.
3. Clinical Trials: Clinical trials can be conducted to investigate the potential therapeutic effects of this compound in humans.
Conclusion
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it a versatile tool for researchers investigating various fields such as cancer research, neurological disorders, and inflammation. Further research is needed to explore the potential applications of this compound and its derivatives in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromoaniline with pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(1H-pyrazol-4-yl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis.
2. Neurological Disorders: this compound has also been found to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-bromo-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOBCWVXDSHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)





![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)




